![molecular formula C16H17ClN2O B5885187 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide CAS No. 21017-52-7](/img/structure/B5885187.png)
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide, also known as CDP-choline, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP-choline is a choline-containing compound that has been shown to have neuroprotective and cognitive-enhancing effects. In
Mechanism of Action
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide is believed to work through several mechanisms of action. It is thought to increase the synthesis of phosphatidylcholine, a key component of cell membranes. This, in turn, may help to protect cells from damage and improve cell signaling. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cerebral blood flow, which may help to protect the brain from ischemic damage. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has also been shown to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This may help to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its well-established safety profile. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been extensively studied and has been shown to be safe and well-tolerated in humans. However, one of the limitations of using 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its relatively high cost compared to other choline-containing compounds.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide. One area of interest is the use of 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in the treatment of traumatic brain injury. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have neuroprotective effects, and may therefore be useful in the treatment of traumatic brain injury. Another area of interest is the use of 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in the treatment of age-related cognitive decline. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have cognitive-enhancing effects, and may therefore be useful in the treatment of age-related cognitive decline. Finally, there is also interest in exploring the potential use of 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide is a choline-containing compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have neuroprotective and cognitive-enhancing effects, and has been extensively studied for its safety and tolerability in humans. While there are limitations to its use in lab experiments, 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has several potential future directions for research, particularly in the treatment of traumatic brain injury and age-related cognitive decline.
Synthesis Methods
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide is synthesized through the reaction of choline chloride with cytidine 5'-monophosphate (CMP). The reaction is carried out in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has also been studied for its cognitive-enhancing effects, particularly in the treatment of Alzheimer's disease and other forms of dementia.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-19(2)15-9-7-14(8-10-15)18-16(20)11-12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFQGLZPWMXVQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218165 | |
Record name | 4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide | |
CAS RN |
21017-52-7 | |
Record name | 4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21017-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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